m-PEG5-triethyoxysilane
Description
m-PEG5-triethoxysilane (CAS: 2243566-42-7) is a polyethyleneglycol (PEG)-based linker containing a triethoxysilane moiety. Its molecular formula is C21H45NO9Si, with a molecular weight of 483.7 g/mol and a purity of ≥95% . The compound is primarily used for surface modification of silica, glass, or metal oxides, leveraging the triethoxysilane group to form stable covalent bonds with hydroxyl-rich substrates. The PEG5 chain (5 ethylene glycol units) enhances water solubility, enabling applications in aqueous media . It is stored at -20°C to prevent premature hydrolysis of the silane group .
Properties
IUPAC Name |
triethoxy-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38O8Si/c1-5-23-26(24-6-2,25-7-3)17-16-22-15-14-21-13-12-20-11-10-19-9-8-18-4/h5-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYRXLVKNYWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCOCCOCCOCCOCCOC)(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O8Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification of m-PEG5 with Chlorosilane Precursors
A common approach involves reacting methoxy-PEG5-alcohol (m-PEG5-OH) with chlorosilane derivatives. For example:
Key Steps :
-
Activation of m-PEG5-OH : The hydroxyl group is deprotonated using a base (e.g., NaH or pyridine) to enhance nucleophilicity.
-
Nucleophilic substitution : The alkoxide attacks the electrophilic silicon center in chlorosilanes (e.g., 3-chloropropyltriethoxysilane).
-
Byproduct removal : HCl is neutralized or evacuated under reduced pressure.
Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher rates at elevated temps |
| Reaction Time | 6–12 hours | Prolonged time ensures completion |
| Molar Ratio (PEG:Silane) | 1:1.2–1:1.5 | Excess silane drives reaction |
| Solvent | Toluene or THF | Polar aprotic solvents preferred |
Data adapted from analogous silane-PEG syntheses.
Industrial-Scale Production Challenges
Purification and Quality Control
Post-synthesis, m-PEG5-triethoxysilane requires rigorous purification:
-
Distillation : Removes unreacted silanes and PEG precursors.
-
Chromatography : Size-exclusion or ion-exchange methods ensure >95% purity.
-
Analytical validation : NMR (¹H, ²⁹Si) and GC-MS confirm structural integrity.
Stability Considerations :
-
Storage : -20°C in anhydrous conditions to prevent hydrolysis of ethoxysilane.
-
Solubility : Soluble in DMSO, DMF, and chloroform (10–50 mg/mL).
Emerging Innovations and Comparative Analysis
Continuous-Flow Synthesis
Recent advances propose microreactor systems for silane-PEG conjugation, offering:
-
Enhanced mixing : Reduces reaction time to 1–2 hours.
-
Precision control : Maintains stoichiometric ratios via automated feed.
Chemical Reactions Analysis
Types of Reactions: m-PEG5-triethyoxysilane undergoes various types of chemical reactions, including:
Hydrolysis: The triethoxysilane group can hydrolyze in the presence of water to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can react with other silanol groups or silane-containing surfaces to form stable siloxane bonds.
Substitution: The ethoxy groups in the triethoxysilane moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Silane-containing surfaces or other silanol groups, typically under mild heating.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed:
Siloxane Bonds: Formed through condensation reactions.
Substituted Silanes: Formed through substitution reactions.
Scientific Research Applications
Chemical Applications
Linker for Synthesis
m-PEG5-triethyoxysilane serves as a linker in the synthesis of complex molecules and materials. Its triethoxysilane group allows for covalent bonding with silanol groups, facilitating the creation of hybrid materials with tailored properties.
Surface Modification
The compound is instrumental in modifying surfaces to enhance their hydrophilicity and biocompatibility. This is particularly useful in creating coatings that reduce protein adsorption, which is vital for biomedical applications.
Biological Applications
Biocompatibility Enhancement
In biological systems, this compound is used to modify biomolecules and surfaces, improving their compatibility with biological tissues. This modification helps in reducing immune responses and enhancing the stability of therapeutic agents.
Drug Delivery Systems
The compound plays a crucial role in drug delivery systems, particularly for hydrophobic drugs. By enhancing solubility and stability, this compound facilitates the effective delivery of therapeutic agents, such as anticancer drugs, through controlled release mechanisms .
Medical Applications
Nanoparticle Functionalization
Research indicates that this compound can be used to functionalize mesoporous silica nanoparticles (MSNs) for drug delivery applications. In one study, nanoparticles modified with this silane were loaded with camptothecin, demonstrating improved drug release profiles under physiological conditions .
| Application Area | Specific Use Case | Outcome |
|---|---|---|
| Drug Delivery | Functionalized MSNs with camptothecin | Enhanced drug release in tumor cells |
| Biocompatibility | Surface modification of implants | Reduced protein adsorption |
| Cancer Therapy | Encapsulation of hydrophobic drugs | Improved solubility and therapeutic efficacy |
Industrial Applications
Coatings and Adhesives
In industrial settings, this compound is employed in developing coatings, adhesives, and sealants. Its ability to form stable siloxane bonds makes it suitable for enhancing the durability and performance of various materials .
Case Study 1: Drug Delivery Using MSNs
A study demonstrated the use of this compound functionalized MSNs for targeted drug delivery. The nanoparticles were shown to effectively encapsulate camptothecin and release it in response to pH changes typical of tumor environments. This targeted approach minimizes side effects associated with conventional chemotherapy .
Case Study 2: Surface Functionalization for Enhanced Stability
Another research focused on the surface functionalization of porous silicon nanoparticles (pSiNPs) using this compound. The study found that PEGylation significantly improved the stability of pSiNPs in biological media, making them suitable candidates for drug delivery systems without compromising cell viability .
Mechanism of Action
The mechanism of action of m-PEG5-triethyoxysilane involves the hydrolysis of the triethoxysilane group to form silanol groups, which can then condense with other silanol groups or silane-containing surfaces to form stable siloxane bonds. This process allows for the covalent attachment of PEG chains to surfaces, enhancing their hydrophilicity and biocompatibility .
Comparison with Similar Compounds
Table 1: Comparison of m-PEG5 Derivatives
Key Findings :
- Functional Group Specificity: The triethoxysilane group enables covalent bonding to inorganic surfaces, distinguishing it from COOH or Tos derivatives designed for solution-phase conjugation .
- PEG Chain Role: All m-PEG5 variants exhibit enhanced water solubility compared to non-PEG analogs, but the triethoxysilane group’s hydrolysis-dependent reactivity requires careful handling .
Comparison with Non-PEG Silane Compounds
Non-PEG silanes, such as hexamethyldisiloxane (CAS: 107-46-0), differ significantly in structure and application:
Table 2: Comparison with Non-PEG Silanes
Q & A
Q. What steps ensure ethical reporting of m-PEG5-triethoxysilane’s environmental impact in nanomaterial research?
- Methodological Answer : Adhere to the GREENER principles for nanomaterial lifecycle assessment. Disclose synthesis byproducts and ecotoxicity data (e.g., Daphnia magna assays) in supplementary materials. Reference the Nagoya Protocol for responsible innovation when using biological components in hybrid materials .
Q. How can researchers enhance the reproducibility of silanization protocols using m-PEG5-triethoxysilane?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
